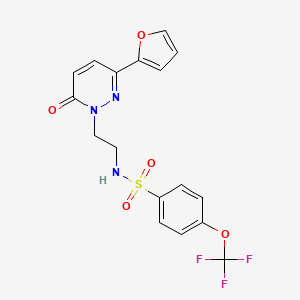

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

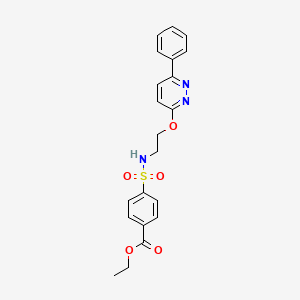

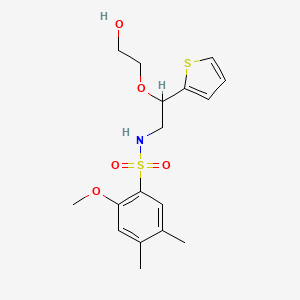

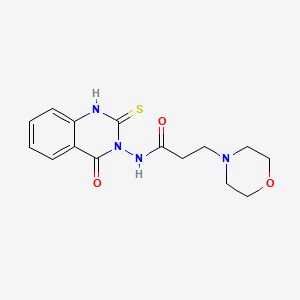

The compound appears to contain several functional groups and structural motifs common in organic chemistry, including a furan ring, a pyridazine ring, an ethyl linker, a trifluoromethoxy group, and a benzenesulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and pyridazine rings, the ethyl linker, the trifluoromethoxy group, and the benzenesulfonamide group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich furan ring, the electron-deficient pyridazine ring, and the presence of the trifluoromethoxy and benzenesulfonamide groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the furan and pyridazine rings, the trifluoromethoxy group, and the benzenesulfonamide group would likely impact its solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Chemical Properties

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide and its derivatives have been studied for their synthesis and potential applications in various fields. These compounds are synthesized through reactions involving furan derivatives and exhibit a range of biological activities. For example, Küçükgüzel et al. (2013) reported on the synthesis and characterization of related celecoxib derivatives, revealing their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).

Biological and Medicinal Applications

Several studies have explored the biological and medicinal applications of these compounds. For instance, Hashem et al. (2007) demonstrated that derivatives of 2(3H)-furanones bearing a pyrazolyl group could be converted into various heterocyclic systems with antiviral activities (Hashem et al., 2007). Sokmen et al. (2014) investigated compounds related to N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, finding them effective in antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014).

Energetic Material Applications

Research has also been conducted on the application of these compounds in energetic materials. Xia et al. (2016) performed a computational investigation of double furazan-based and furoxan-based energetic materials, highlighting the potential of these compounds in the field of high-density energetic materials (Xia et al., 2016).

Chemotherapeutic Applications

The chemotherapeutic applications of related compounds have been a subject of study as well. Rathish et al. (2012) synthesized novel pyridazinone derivatives bearing benzenesulfonamide moiety, showing remarkable anticancer activity against various human cancer cell lines (Rathish et al., 2012).

Future Directions

Mechanism of Action

Target of Action

Thetrifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The compound might be involved in thetrifluoromethylation of carbon-centered radical intermediates . The proposed reaction mechanism involves an amino-cyclopropane intermediate formed in the cyclopropanation of enaminones .

Biochemical Pathways

The compound might be involved in the synthesis of2-amino-3-trifluoromethyl-substituted 2H-furan derivatives .

Pharmacokinetics

Compounds with atrifluoromethyl group are known to be important in pharmaceuticals, suggesting potential bioavailability .

Result of Action

The compound might contribute to the synthesis of2-amino-3-trifluoromethyl-substituted 2H-furan derivatives .

Action Environment

It is known that some compounds, such as boronic acids and their esters, are only marginally stable in water , which might suggest that the stability of this compound could also be influenced by environmental factors.

properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O5S/c18-17(19,20)28-12-3-5-13(6-4-12)29(25,26)21-9-10-23-16(24)8-7-14(22-23)15-2-1-11-27-15/h1-8,11,21H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQYZYQGAFNMJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[3-[4-(furan-2-ylmethylamino)-4-oxobutyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2368239.png)

![N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2368241.png)

![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B2368243.png)

![2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2368250.png)

![(4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2368256.png)